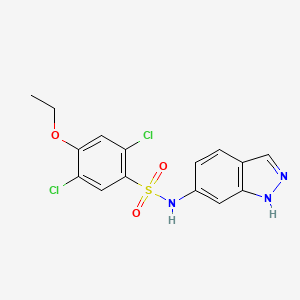![molecular formula C23H27FN2O5S B2723582 (4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 946217-25-0](/img/structure/B2723582.png)
(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone” is a complex organic molecule. It contains several functional groups and structural features, including an ethoxyphenyl group, a fluoromethylphenyl group, a sulfonyl group, and a diazaspirodecanone group .
Molecular Structure Analysis
The molecular formula of the compound is C23H27FN2O5S, with an average mass of 462.534 Da and a monoisotopic mass of 462.162476 Da . The presence of the sulfonyl group, the fluorine atom, and the diazaspirodecanone group suggest that this compound may have interesting chemical properties.Aplicaciones Científicas De Investigación
Organic Synthesis and Reaction Mechanisms
The synthesis and reaction mechanisms involving complex molecules like the one often explore novel synthetic pathways or the development of new compounds with potential applications in drug discovery or material science. For example, the work by Yoshida et al. (1988) on cyclopropenone oximes preparation and their reaction with isocyanates offers insights into the preparation of diazaspiro compounds, which are structurally related to the compound of interest, highlighting innovative synthetic routes and potential chemical reactivity applicable in synthesizing related compounds (Yoshida et al., 1988).
Polymer Science and Materials
Research in polymer science often focuses on developing materials with specific desirable properties, such as high proton conductivity for fuel cell applications. For instance, Kim, Robertson, and Guiver (2008) have synthesized new sulfonated side-chain grafting units for proton exchange membranes, utilizing sulfonated compounds that share functional groups with the compound . Their work contributes to advancements in materials that can efficiently conduct protons, essential for fuel cell technology (Kim, Robertson, & Guiver, 2008).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, compounds structurally related to the one mentioned are explored for their potential therapeutic applications. For example, Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, examining their antihypertensive activity. Such studies contribute to the development of new drugs with specific biological targets, demonstrating the compound's relevance in drug discovery and pharmacological research (Caroon et al., 1981).
Advanced Materials and Applications
Research into novel compounds often extends into materials science, exploring applications such as biolubricants or advanced fluorescent materials. For instance, Kurniawan et al. (2017) investigated novel compounds derived from oleic acid for potential biolubricant applications, indicating the broad applicability of complex organic compounds in developing sustainable and efficient materials (Kurniawan et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5S/c1-3-30-19-6-4-18(5-7-19)22(27)25-12-10-23(11-13-25)26(14-15-31-23)32(28,29)20-8-9-21(24)17(2)16-20/h4-9,16H,3,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQNHOSQOIUCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2723499.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2723503.png)
![1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2723505.png)


![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723510.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2723511.png)
![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)
![N-(2,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2723514.png)
![(Z)-ethyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2723516.png)

![3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2723521.png)
![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723522.png)
